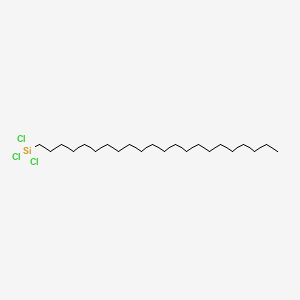

Trichloro(docosyl)silane belongs to the class of organic compounds known as organochlorosilanes. These are organosilicon compounds where the tetravalent silicon atom is linked to one or more chlorine atoms.

Docosyltrichlorosilane

CAS No.: 7325-84-0

Cat. No.: VC1694252

Molecular Formula: C22H45Cl3Si

Molecular Weight: 444 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7325-84-0 |

|---|---|

| Molecular Formula | C22H45Cl3Si |

| Molecular Weight | 444 g/mol |

| IUPAC Name | trichloro(docosyl)silane |

| Standard InChI | InChI=1S/C22H45Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26(23,24)25/h2-22H2,1H3 |

| Standard InChI Key | ADBSXCRGUFFLBC-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl |

Introduction

Basic Information and Identification

Docosyltrichlorosilane is an organosilicon compound characterized by a long hydrocarbon chain attached to a trichlorosilane functional group. The compound serves as an important reagent in surface modification chemistry and materials science. It belongs to the broader family of alkyl trichlorosilanes, which are widely utilized for their ability to form self-assembled monolayers on various substrates.

Compound Identification Parameters

The compound is uniquely identified through several standardized parameters as detailed in the following table:

| Parameter | Value |

|---|---|

| Systematic Name | Trichloro(docosyl)silane |

| CAS Registry Number | 7325-84-0 |

| EINECS Registry Number | 230-802-8 |

| Molecular Formula | C₂₂H₄₅Cl₃Si |

| Molecular Weight | 444.0 g/mol |

| PubChem CID | 81761 |

| InChIKey | ADBSXCRGUFFLBC-UHFFFAOYAL |

Docosyltrichlorosilane is also referred to as Trichlorodocosylsilane or Silane, trichlorodocosyl- in scientific literature and commercial contexts . The compound features a 22-carbon alkyl chain (docosyl group) attached to a silicon atom that bears three chlorine atoms, forming the reactive trichlorosilyl group.

Physical and Chemical Properties

Docosyltrichlorosilane exhibits distinctive physicochemical properties that determine its behavior in various chemical environments and applications. Understanding these properties is essential for predicting its reactivity and developing appropriate handling protocols.

Physicochemical Parameters

The compound's physical and chemical properties are summarized in the table below:

| Property | Value |

|---|---|

| Physical State | Not specified in available data |

| ACD/LogP | 15.35 |

| Number of Rule of 5 Violations | 1 |

| ACD/LogD (pH 5.5) | 15.35 |

| ACD/LogD (pH 7.4) | 15.35 |

| ACD/BCF (pH 5.5) | 1,000,000 |

| ACD/BCF (pH 7.4) | 1,000,000 |

| ACD/KOC (pH 5.5) | 10,000,000 |

| ACD/KOC (pH 7.4) | 10,000,000 |

| Hydrogen Bond Acceptors | 0 |

| Hydrogen Bond Donors | 0 |

| Freely Rotating Bonds | 21 |

| Polar Surface Area | 0 Ų |

The extremely high LogP value of 15.35 indicates that Docosyltrichlorosilane is highly lipophilic, making it exceptionally soluble in organic solvents but virtually insoluble in water . This pronounced hydrophobicity is consistent with its long hydrocarbon chain and contributes to its utility in creating water-repellent surfaces. The high bioconcentration factor (BCF) and soil adsorption coefficient (KOC) values suggest that the compound would significantly bioaccumulate in aquatic organisms and strongly adsorb to soil particles if released into the environment.

Molecular Structure and Characteristics

Structural Features

Docosyltrichlorosilane consists of a 22-carbon straight alkyl chain (docosyl group) connected to a silicon atom that bears three chlorine atoms. The molecule can be represented by the structural formula CH₃(CH₂)₂₁SiCl₃. This arrangement gives the molecule distinct regions with different chemical properties: a hydrophobic alkyl chain and a reactive trichlorosilyl head group.

The InChI representation of the compound, InChI=1/C22H45Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26(23,24)25/h2-22H2,1H3, provides a standardized encoding of its chemical structure . The molecule contains 21 freely rotating bonds, contributing to its conformational flexibility, particularly in the alkyl chain portion.

Electronic and Surface Properties

The polar surface area of 0 Ų indicates the absence of polar functional groups accessible at the molecular surface, which aligns with the compound's hydrophobic nature . The lack of hydrogen bond donors and acceptors further emphasizes its limited ability to engage in hydrogen bonding interactions, which explains its poor solubility in water and high affinity for non-polar environments.

Reactivity and Chemical Behavior

Hydrolysis Reactions

Like other trichlorosilanes, Docosyltrichlorosilane is highly reactive toward water and moisture. While specific reactivity data for Docosyltrichlorosilane is limited in the available sources, the reactivity patterns can be inferred from closely related compounds such as Dodecyltrichlorosilane. When exposed to water or moisture, Docosyltrichlorosilane undergoes hydrolysis, releasing hydrogen chloride gas and forming silanol intermediates that can further condense to form siloxane networks .

The general hydrolysis reaction can be represented as:

R-SiCl₃ + 3H₂O → R-Si(OH)₃ + 3HCl

Where R represents the docosyl group (C₂₂H₄₅).

This hydrolysis reaction is typically rapid and exothermic, potentially generating significant heat and corrosive hydrogen chloride gas. The resulting silanols can undergo condensation reactions to form siloxane bonds (Si-O-Si), which are the basis for the compound's application in surface modification.

Surface Reactions

The reactivity of Docosyltrichlorosilane with hydroxylated surfaces (such as glass, silica, or metal oxides) forms the basis for its use in surface modification applications. The trichlorosilyl group can react with surface hydroxyl groups to form covalent Si-O bonds, anchoring the molecule to the surface. The remaining silanol groups can condense with neighboring silanol groups to form a cross-linked network.

This surface reaction can be represented as:

Surface-OH + R-SiCl₃ → Surface-O-SiCl₂-R + HCl

Followed by hydrolysis and condensation of the remaining chlorosilane groups.

Applications in Scientific Research and Industry

Nanotechnology Applications

In nanotechnology, Docosyltrichlorosilane serves as a precursor for synthesizing silicon-based nanostructures. It is utilized in creating nanoparticles with tailored surface properties for applications in drug delivery systems and biosensors.

Research has demonstrated that coating zinc oxide nanoparticles with this compound enhances their hydrophobic characteristics and biocompatibility. This modification improves their performance in various biological applications, including drug delivery and as antimicrobial agents.

Biological Applications

Docosyltrichlorosilane is employed to prepare bioactive surfaces that promote cell adhesion and growth in tissue engineering. By modifying substrates with this compound, researchers can create environments conducive to cellular interactions, which are essential for developing artificial tissues.

Studies have highlighted the effectiveness of Docosyltrichlorosilane-coated surfaces in enhancing protein adsorption and influencing cell behavior, indicating its potential for biomedical applications.

Biological and Environmental Implications

Environmental Fate

Based on its physicochemical properties, Docosyltrichlorosilane would likely have specific environmental behavior if released:

-

The extremely high soil adsorption coefficient (KOC) of 10,000,000 indicates that the compound would bind strongly to soil particles and organic matter, limiting its mobility in soil environments .

-

The high bioconcentration factor (BCF) of 1,000,000 suggests significant potential for bioaccumulation in aquatic organisms .

-

The rapid hydrolysis in the presence of water would likely limit its persistence in aqueous environments, though the hydrolysis products would require separate assessment.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume